Potassium octanoate

Description

Historical Context of Octanoate (B1194180) Salts in Chemical Science

The study of fatty acids and their salts has been a cornerstone of organic chemistry for over a century. Octanoic acid, also known as caprylic acid, was first discovered in the milk of various mammals and as a minor component of coconut and palm kernel oil. wikipedia.org The salts of octanoic acid, known as octanoates, have been investigated for their physical and chemical properties, including their behavior in solution and their potential applications. Early research into alkali metal salts of fatty acids, such as sodium and potassium octanoate, focused on their properties as soaps and emulsifiers, owing to their amphiphilic nature. cymitquimica.comsolubilityofthings.com These studies laid the groundwork for understanding the self-assembly of these molecules into micelles in aqueous solutions, a topic that continues to be of interest. researchgate.net The investigation of the thermal behavior of potassium n-alkanoates, including this compound, has also been a subject of study, revealing solid-solid transitions at specific temperatures. acs.org

Scope and Significance of this compound in Contemporary Research

In modern chemical research, this compound has found a broad range of applications, primarily driven by its catalytic activity and its role as a versatile chemical intermediate.

Catalysis: A significant area of research involves the use of this compound as a catalyst, particularly in polymerization reactions. It is widely employed as a catalyst in the production of polyurethane foams, where it accelerates the reaction between isocyanates and polyols. atamanchemicals.comfengchengroup.com This catalytic action is crucial for controlling the foaming process and achieving desired material properties. atamanchemicals.com Furthermore, it serves as a co-catalyst with cobalt soaps in the curing of unsaturated polyester (B1180765) resins and gelcoats, helping to reduce the cobalt content and the color of the final product. atamanchemicals.comszkimya.com Its catalytic activity also extends to the production of silicone products, where it aids in curing and polymerization. atamanchemicals.com

Synthesis: this compound is a key reagent in the synthesis of other chemical compounds. A notable application is in the pharmaceutical industry, where potassium 2-ethylhexanoate (B8288628), an isomer of this compound, is used to convert the tert-butylammonium (B1230491) salt of clavulanic acid into the more stable potassium clavulanate, a crucial component of some antibiotic formulations. atamanchemicals.comwikipedia.org

Materials Science: The compound's properties are also being explored in materials science. For instance, its use as a corrosion inhibitor in automotive antifreeze has been noted. atamanchemicals.comwikipedia.org In the realm of coatings, it acts as a drying agent in alkyd-based paints, accelerating the curing process. vulcanchem.com Research is also being conducted on its potential in the development of new materials where its surfactant properties can be leveraged. cymitquimica.com

Structural Basis for Reactivity and Intermolecular Interactions

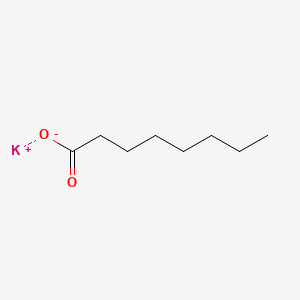

The chemical behavior of this compound is dictated by its molecular structure, which consists of an ionic bond between the potassium cation (K⁺) and the octanoate anion (CH₃(CH₂)₆COO⁻). vulcanchem.com The octanoate anion possesses a dual character: a long, nonpolar hydrocarbon tail and a polar carboxylate head. This amphiphilic nature is the foundation for its surfactant properties and its ability to form micelles in aqueous solutions. cymitquimica.com

The reactivity of the octanoate anion is centered on the carboxylate group. The negatively charged oxygen atoms are nucleophilic and can coordinate with metal ions, which is central to its role as a ligand and in catalysis. The ionic bond with potassium is readily dissociated in polar solvents, making the octanoate anion available for chemical reactions.

Intermolecular interactions play a crucial role in the physical properties and applications of this compound. In the solid state, the crystal structure is determined by the ionic interactions between the potassium cations and the carboxylate anions, as well as van der Waals forces between the hydrocarbon chains. In solution, particularly in water, the hydrophobic tails of the octanoate anions tend to aggregate to minimize contact with the polar water molecules, leading to the formation of micelles above a certain concentration known as the critical micelle concentration (CMC). researchgate.net The study of these self-assembled structures is important for understanding its function as an emulsifier and for its application in drug delivery and other formulation sciences.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₅KO₂ |

| Molecular Weight | 182.30 g/mol |

| Appearance | White to off-white powder or crystalline solid |

| Solubility | Soluble in water and polar solvents |

| CAS Number | 764-71-6 |

This table is interactive. Click on the headers to sort.

Table 2: Research Applications of this compound

| Application Area | Specific Use | Research Focus |

| Catalysis | Polyurethane foam production | Accelerating isocyanate-polyol reaction |

| Unsaturated polyester resins | Co-catalyst with cobalt soaps | |

| Silicone production | Curing and polymerization aid | |

| Synthesis | Pharmaceutical intermediate | Synthesis of potassium clavulanate |

| Materials Science | Corrosion inhibitor | Automotive antifreeze formulations |

| Drying agent | Alkyd-based paints and coatings |

This table is interactive. Click on the headers to sort.

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2.K/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEFZEWKMQQZOA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-07-2 (Parent) | |

| Record name | Potassium octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9052507 | |

| Record name | Potassium octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Octanoic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

764-71-6 | |

| Record name | Potassium octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CND0TX59N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Green Chemistry Approaches

Conventional Synthetic Routes to Potassium Octanoate (B1194180)

The primary conventional method for producing potassium octanoate is through the straightforward neutralization of octanoic acid with a potassium base. This acid-base reaction is a fundamental and widely used technique in chemical synthesis. libretexts.orgstudymind.co.uk Additionally, for specific applications, the preparation of anhydrous (water-free) this compound is crucial, requiring specific drying techniques.

Neutralization Reactions of Octanoic Acid with Potassium Bases

This compound is typically synthesized by reacting octanoic acid with a potassium base, such as potassium hydroxide (B78521) (KOH). vulcanchem.comgoogle.com This is an exothermic reaction where the proton from the carboxylic acid group of octanoic acid is transferred to the hydroxide ion of the base, forming water and the potassium salt of the acid. studymind.co.uknih.gov The general chemical equation for this neutralization reaction is:

CH₃(CH₂)₆COOH + KOH → CH₃(CH₂)₆COOK + H₂O libretexts.org

This reaction can be carried out in an aqueous solution. For instance, a 20% aqueous solution of potassium hydroxide can be used to neutralize perfluorooctanoic acid to a pH of 6. prepchem.com The reaction of decanoic acid with aqueous potassium hydroxide also yields the corresponding potassium salt and water. libretexts.org

Another potassium base that can be used is potassium carbonate (K₂CO₃). In this case, the reaction produces this compound, water, and carbon dioxide gas. The general reaction is:

2CH₃(CH₂)₆COOH + K₂CO₃ → 2CH₃(CH₂)₆COOK + H₂O + CO₂ libretexts.org

The choice of the potassium base can depend on factors such as cost, availability, and the desired purity of the final product.

Preparation of Anhydrous this compound

For certain applications, particularly where the presence of water can interfere with subsequent reactions or product performance, it is necessary to prepare anhydrous this compound. google.com The presence of water can be detrimental in processes like the formation of polyurethane elastomers, where it can lead to undesirable foam formation. google.com

Several methods can be employed to obtain the substantially anhydrous salt:

Azeotropic Distillation: This technique involves using a solvent that forms an azeotrope (a constant boiling point mixture) with water. By distilling this mixture, water can be effectively removed from the reaction product. google.com

Vacuum Distillation: After the initial reaction, water can be removed by applying a vacuum and heating the mixture. The reduced pressure allows water to boil at a lower temperature, facilitating its removal. google.com

Heat Drying: The synthesized salt can be dried in an oven at elevated temperatures to drive off any residual water. For example, a salt mixture can be dried for 24 hours at 100°C under a vacuum of 1 mbar. prepchem.com A patented method describes drying the product under nitrogen. vulcanchem.com

Molecular Sieves: These are materials with very small pores of a uniform size that can selectively adsorb small molecules like water, thereby drying the product. google.com

A specific patented process for preparing anhydrous potassium 2-ethyl hexanoate (B1226103) involves reacting potassium hydroxide with 2-ethyl hexanoic acid. After the initial reaction, the solution is cooled, and a vacuum is applied to distill the water. google.com The desired level of dryness is typically less than 0.7% water by weight, with preferable levels below 0.2% or even 0.1%. google.com

Green Chemistry Principles in Octanoate Synthesis

In recent years, the principles of "green chemistry" have become increasingly important in chemical synthesis. tudelft.nlcarlroth.com These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. kahedu.edu.in Key tenets of green chemistry include waste prevention, maximizing atom economy, using less hazardous reagents, and designing energy-efficient processes. tudelft.nlcarlroth.comacs.org

Sonochemical Methods for Octanoate Derivatives

Sonochemistry, the application of ultrasound to chemical reactions, is a technique that aligns with the principles of green chemistry. biointerfaceresearch.com The use of ultrasonic energy can enhance reaction rates, improve yields, and often allow for milder reaction conditions. biointerfaceresearch.comhielscher.commdpi.com

Research has shown the effectiveness of sonochemical methods in the synthesis of octanoate derivatives. For example, the sonochemical esterification of an acid catalyzed by H-bentonite resulted in product yields of up to 70% in a significantly shorter reaction time compared to conventional reflux methods. hielscher.comresearchgate.net In another study, a sonochemical method was used to prepare pentanal-derived dioxolane derivatives from used frying oil, affording yields of 69-85%, which were higher than those obtained by conventional methods. researchgate.net

The benefits of sonochemistry in these syntheses include:

Increased reaction speed: Ultrasonic synthesis can be completed in much shorter times (e.g., 10-30 minutes) compared to traditional methods. hielscher.com

Higher yields: The application of ultrasound can lead to a greater conversion of reactants to products. mdpi.comresearchgate.net

Environmentally Benign Synthetic Strategies

The pursuit of environmentally friendly synthetic routes for octanoates is a key aspect of green chemistry. This involves considering the entire lifecycle of the process, from the starting materials to the final product and any waste generated.

One of the core principles of green chemistry is the use of renewable raw materials. tudelft.nlcarlroth.com For instance, research has demonstrated the synthesis of octanoate derivatives from used frying oil, which is a renewable and otherwise waste product. researchgate.netresearchgate.net

The choice of catalysts is also crucial. Green chemistry favors the use of catalytic reagents over stoichiometric ones, as catalysts are used in smaller amounts and can often be recycled and reused. carlroth.comacs.org The use of solid acid catalysts, such as activated bentonite, in the synthesis of octanoate derivatives is an example of this principle in action. researchgate.netresearchgate.net These heterogeneous catalysts can be easily separated from the reaction mixture, simplifying purification and reducing waste. researchgate.net

The twelve principles of green chemistry provide a framework for developing more sustainable chemical processes. carlroth.comkahedu.edu.in These include:

Waste prevention. carlroth.comkahedu.edu.in

Maximizing atom economy. acs.org

Using less hazardous chemical syntheses. carlroth.com

Designing safer chemicals. tudelft.nl

Employing safer solvents and auxiliaries. carlroth.com

Designing for energy efficiency. carlroth.com

Using renewable feedstocks. tudelft.nlcarlroth.com

Reducing derivatives. acs.org

Utilizing catalysis. carlroth.comacs.org

Designing for degradation. carlroth.com

Real-time analysis for pollution prevention. carlroth.com

Inherently safer chemistry for accident prevention. carlroth.com

By applying these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Control over Polymorphic Forms in Synthesis

Polymorphism is the ability of a solid material to exist in more than one crystal structure. bjbms.orgmt.com These different crystalline forms, or polymorphs, have the same chemical composition but can exhibit different physical properties, such as solubility, melting point, stability, and bioavailability. vulcanchem.combjbms.org Therefore, controlling the formation of a specific polymorph during synthesis is critical, particularly in the pharmaceutical industry. bjbms.org

The formation of a particular polymorph can be influenced by various factors during the crystallization process, including:

Temperature acs.org

Solvent acs.org

Concentration acs.org

Stirring rate

Presence of impurities or additives acs.org

A patented method for producing a specific polymorphic form (Form I) of a this compound derivative involves dissolving the starting material in a solvent and then adding a potassium hydroxide solution dropwise under controlled temperatures (48–52°C). vulcanchem.com After the reaction, the mixture is filtered, rinsed, and dried under nitrogen to yield the desired crystalline form. vulcanchem.com This Form I is noted for its stability at elevated temperatures. vulcanchem.com

Alternative polymorphs, such as Form III of the same compound, can be obtained by conditioning the product in a low-temperature, high-humidity environment. vulcanchem.com It is also possible for one polymorph to convert to another. For example, other crystal forms of the N-[8-(2-hydroxybenzoyl)amino]this compound can be converted to Form I by heating them to at least 75°C. epo.org

The ability to selectively produce a desired polymorph is crucial for ensuring product consistency and performance. bjbms.org The table below summarizes the different polymorphic forms of N-[8-(2-hydroxybenzoyl)amino]this compound and the conditions for their formation or conversion, as described in a patent application. epo.org

| Polymorphic Form | Formation/Conversion Conditions | Key Characteristics |

| Form I | Obtained by drying the filter cake at 60-100°C. Can also be produced by heating other forms to at least 75°C. epo.org | Melting point of 163.1°C; Stable at high temperatures. vulcanchem.comepo.org |

| Form II | Can be converted to Form I by heating to 140°C under nitrogen. epo.org | Less stable than Form I. |

| Form III | Prepared by keeping the product in a low-temperature (2-8°C), high-humidity (50% relative humidity) environment for 2 days. vulcanchem.comepo.org | A different crystalline structure from Form I. |

| Form IV | Can be converted to Form I by heating to 110°C under nitrogen. epo.org | Less stable than Form I. |

Catalytic Applications and Mechanistic Investigations

Catalysis in Polymer Science and Technology

Potassium octanoate (B1194180) is a widely utilized catalyst in the production of polyurethane (PU) polymers. atamanchemicals.com It is instrumental in accelerating the curing processes in both flexible and rigid polyurethane foams, as well as in coatings and elastomers. atamanchemicals.com The catalytic prowess of potassium octanoate lies in its ability to promote the fundamental reactions involved in polyurethane formation, thereby enhancing the speed and efficiency of the manufacturing process. atamanchemicals.com

In polyurethane systems, this compound's primary role is to catalyze the reactions between polyols and isocyanates, the building blocks of polyurethanes. atamanchemicals.com It is also a key component in promoting the trimerization of isocyanates to form polyisocyanurate (PIR) foams, which are known for their enhanced thermal stability and fire resistance. bdmaee.net

This compound effectively catalyzes the gelling reaction, which is the reaction between an isocyanate and a polyol to form the urethane (B1682113) linkage. mdpi.com This reaction is fundamental to building the polymer backbone of polyurethane. The catalytic mechanism is believed to involve the formation of a complex between the potassium ion and the reactants, which lowers the activation energy of the reaction. While organometallic compounds are often highly selective for the isocyanate-polyol reaction, potassium octoate, as an alkali metal salt, also demonstrates significant catalytic activity in this regard. mdpi.combdmaee.net

The basic nature of the octoate anion plays a role in activating the hydroxyl group of the polyol, making it more nucleophilic and thus more reactive towards the electrophilic carbon of the isocyanate group. This acceleration of the urethane formation is crucial for achieving the desired polymerization rates in industrial applications.

The use of this compound allows for the modulation of the reaction kinetics in polyurethane synthesis. By adjusting the catalyst concentration, manufacturers can control the rate of both the gelling and blowing reactions. mdpi.com This control is essential for achieving a uniform polymer structure and preventing defects in the final product.

In a study comparing different trimerization catalysts, it was noted that the type and concentration of the catalyst significantly impact the reaction profile. scispace.com Potassium octoate provides a balance between the reaction speed and the processability of the polyurethane system. A well-controlled reaction initiated by potassium octoate contributes to a more uniform distribution of cell sizes and polymer density, which is critical for the performance of foam products. However, it is important to note that increasing the catalyst concentration, while shortening the degradation time of PU foam in recycling processes, can also lead to a decrease in the purity of the recovered polyol. bdmaee.net

The following table illustrates the effect of a catalyst system containing potassium octoate on the reaction times of polyisocyanurate-polyurethane (PIR-PUR) foams.

| Catalyst System | NCO:OH Ratio | Gelation Time (s) | Tack-Free Time (s) |

| RPUR/Cu(Am) | 1:1 | 40 | 127 |

| PIR-PUR/Cu(Am)+KOct | 2:1 | 40 | 127 |

Data sourced from a study on fully water-blown polyisocyanurate-polyurethane foams. researchgate.net

Potassium octoate is often used in solution with solvents like diethylene glycol (DEG) to facilitate its incorporation into the polyurethane formulation. researchgate.net It is considered a standard and cost-effective catalyst for this purpose. researchgate.net Research has shown that potassium salts, such as potassium octoate and potassium acetate (B1210297), are highly effective for isocyanurate ring formation. mdpi.com

A comparative study of trimerization catalysts highlighted that while potassium acetate might show higher catalytic efficiency in some cases, potassium octoate (K-15) remains a widely used and effective option. mdpi.com The acceleration of both gelation and trimerization reactions by potassium octoate allows for reduced demolding times in foam production. researchgate.net

The table below shows a qualitative comparison of potassium octoate with another trimerization catalyst, PC41.

| Parameter | Potassium Octoate (KOct) | PC41 |

| Activity | Moderate, slower reaction rates | Generally higher, faster reaction rates |

| Selectivity | Good, but can be more prone to side reactions | High, good control of isocyanurate formation |

Information sourced from a comparative analysis of polyurethane trimerization catalysts. scispace.com

Potassium octoate is extensively used in the production of rigid isocyanate foams, including both polyurethane (PUR) and polyisocyanurate (PIR) foams. researchgate.net These materials are widely employed for thermal insulation in construction, appliances, and transportation due to their low thermal conductivity. researchgate.net In these applications, potassium octoate's role as a trimerization catalyst is paramount for achieving the desired level of fire resistance and thermal stability. bdmaee.net

It can be used in formulated systems or added directly during the manufacturing process. researchgate.net The choice of potassium octoate as a catalyst in rigid foam formulations is also driven by its cost-effectiveness and high conversion rate. researchgate.net

The catalytic activity of potassium octoate has a direct impact on the physical and mechanical properties of the resulting polyurethane foam. By promoting a more uniform and complete polymerization, it can improve the isotropy of the foam, leading to more consistent properties in all directions. researchgate.net This improved isotropy contributes to enhanced dimensional stability and compressive strength. researchgate.net

Research has demonstrated that the use of catalyst systems containing potassium octoate can lead to the formation of foams with higher compressive strength. researchgate.net The formation of rigid isocyanurate crosslinks, promoted by potassium octoate, strengthens the polymer matrix, making the foam more resistant to deformation under load. researchgate.net A study on fully water-blown PIR-PUR foams showed that foams catalyzed with a system including potassium octoate exhibited higher compressive strength compared to standard rigid polyurethane foams. researchgate.net

The following table presents data on the compressive strength of PIR-PUR foams prepared with a catalyst system containing potassium octoate.

| Foam Type | Apparent Density ( kg/m ³) | Compressive Strength (Parallel to foam rise) (kPa) | Compressive Strength (Perpendicular to foam rise) (kPa) |

| PIR-PUR/Cu(Am)+KOct-2:1 | 43.6 | 239.9 | 151.4 |

| PIR-PUR/Zn(Am)+KOct-2:1 | 39.9 | 218.5 | 141.8 |

Data sourced from a study on fully water-blown polyisocyanurate-polyurethane foams. researchgate.net

Polyurethane (PU) Systems

Role in Polyurethane Elastomer Systems and Plywood-Patch Compositions

This compound plays a crucial role as a catalyst in the production of polyurethane elastomers. atamanchemicals.com It effectively controls the polymerization process, which involves the reaction between a polyol and a polyisocyanate, thereby enhancing the mechanical properties of the final elastomer product. atamanchemicals.com

A specific and notable application is in two-component urethane elastomer systems used for plywood-patch compositions. google.com In this context, this compound, specifically the substantially anhydrous form of potassium 2-ethylhexanoate (B8288628), has been identified as a particularly effective catalyst. google.com The use of a substantially anhydrous potassium salt is critical to prevent foaming, which can be detrimental to the adhesion, hardness, and cure time of the plywood patch. google.com The presence of water in the catalyst can lead to aeration, weakening the structure of the cured compound. google.com By using a dried catalyst, foaming is eliminated, and the resulting product exhibits desirable properties. google.com This catalytic system promotes rapid polymerization for various non-cellular polyurethane elastomeric applications. google.com

The reaction to create these elastomers involves reacting a polyether or polyester (B1180765) polyol with an organic polyisocyanate. google.com The process can also include a chain extender. google.com The resulting polyurethane elastomers find use not only in plywood patching but also as coatings, sealants, and in other structural polymer applications. google.com

Table 1: Effect of Catalyst Water Content on Plywood-Patch Properties

| Catalyst Condition | Observation | Impact on Properties |

|---|---|---|

| Commercially available (with ~3% water) | Slight foam formation | Impaired adhesion, hardness, and cure time. google.com |

| Substantially anhydrous (<0.7% water) | No foaming | Desirable adhesion, hardness, and rapid cure time. google.com |

Recovery of Polyols via Glycolysis of Flexible Polyurethane Foams

This compound has demonstrated significant catalytic activity in the chemical recycling of flexible polyurethane (PU) foams through a process called glycolysis. researchgate.net The primary goal of this process is to recover the constituent polyol, a valuable raw material. "Split-phase" glycolysis, in particular, has been shown to yield higher quality recovered polyols.

In studies investigating the glycolysis of flexible PU foams, potassium octoate was identified as a suitable catalyst, showing high selectivity for the conversion of the foam back to polyol. researchgate.netredalyc.org Research has focused on optimizing reaction parameters such as catalyst concentration, reaction temperature, and the mass ratio of the foam to the glycolysis agent (e.g., diethylene glycol - DEG). acs.org

It has been found that increasing the reaction temperature and catalyst concentration can enhance the degradation rate of the foam. However, these conditions can also have negative effects, such as promoting secondary reactions and leading to contamination of the recovered polyol phase. Therefore, finding the optimal balance of these parameters is crucial for an efficient and effective recycling process. Studies have determined the minimum amount of glycolysis agent required to achieve phase separation and the optimal ratio for the process.

The use of potassium octoate as a catalyst in this process is advantageous as it can provide reaction times and polyol concentrations comparable to other effective catalysts, but at a significantly lower required amount. researchgate.net

Table 2: Key Parameters in Glycolysis of Flexible PU Foams with this compound

| Parameter | Influence on the Process |

|---|---|

| Catalyst Concentration | Higher concentration increases degradation rate but may promote side reactions and contamination. |

| Reaction Temperature | Higher temperature enhances degradation rate but can also lead to unwanted secondary reactions. |

| Foam to Glycolysis Agent Ratio | The optimal ratio is crucial for achieving phase separation and efficient polyol recovery. |

Cross-linking and Curing Processes

This compound is widely utilized as a catalyst to facilitate cross-linking and curing in a variety of materials, including adhesives, coatings, and resins. atamanchemicals.com Its function is to accelerate the chemical reactions that lead to the formation of a stable, three-dimensional polymer network, which imparts desirable properties such as strength, durability, and resistance to the final product. atamanchemicals.comguidechem.com

In the adhesives industry, this compound serves as a curing agent, promoting the cross-linking of polymers to form strong and durable adhesive bonds. guidechem.comatamanchemicals.com It accelerates the curing speed, which is essential for the proper setting and bonding capabilities of the adhesive. atamanchemicals.comlookchem.com The mechanism involves the reaction between the catalyst and the functional groups within the polymer chains, resulting in the formation of chemical bonds that link them together. guidechem.com This contributes to the development of long-lasting adhesives capable of withstanding various environmental conditions. atamanchemicals.comlookchem.com

This compound functions as a drier and catalyst in coatings, particularly in alkyd-based paints. atamanchemicals.comvulcanchem.com Driers, also known as siccatives, are organometallic salts that are added to paints to significantly reduce their drying time. durachem.com They act as catalysts for the oxidative cross-linking process, where the binder reacts with oxygen from the air. durachem.comspecialchem.com

In this role, potassium octoate helps to accelerate the oxidative curing process, leading to enhanced drying efficiency. atamanchemicals.com This results in improved film hardness and durability for industrial and automotive coatings, as well as for varnishes, enamels, and wood finishes. atamanchemicals.com The use of driers like potassium octoate is crucial, as without them, the cross-linking process would be extremely slow, with the paint layer potentially taking months to dry. specialchem.com

Potassium octoate is employed as a curing agent, often as a co-catalyst, in unsaturated polyester resins (UPR) and gelcoats. vulcanchem.comatamanchemicals.comumicore.com UPRs are typically cured through a redox system involving a peroxide initiator, such as methyl ethyl ketone peroxide (MEKP), and a transition metal salt accelerator, commonly cobalt octoate. google.comresearchgate.net

Potassium octoate is used to boost the performance of the primary cobalt accelerator. atamanchemicals.comumicore.com This combination can lead to a reduction in the amount of cobalt needed, which is advantageous as it can decrease the discoloration of the final UPR system. atamanchemicals.com By accelerating the decomposition of the organic peroxide and promoting the cross-linking of the polyester resin, this catalytic system enhances the mechanical strength and chemical resistance of the final product, which is particularly important for fiberglass-reinforced materials used in marine and construction applications. vulcanchem.comumicore.com

Table 3: Role of this compound in UPR Curing

| System Component | Function |

|---|---|

| Unsaturated Polyester Resin | Base polymer that undergoes cross-linking. google.com |

| Reactive Diluent (e.g., Styrene) | Reduces viscosity and acts as a cross-linking agent. google.com |

| Peroxide Initiator (e.g., MEKP) | Initiates the free-radical polymerization. google.comresearchgate.net |

| Primary Accelerator (e.g., Cobalt Octoate) | The main catalyst for the curing reaction. google.comresearchgate.net |

| Potassium Octoate (Co-catalyst) | Boosts the performance of the primary accelerator and can reduce discoloration. atamanchemicals.comumicore.com |

Potassium octoate is recognized as a versatile catalyst for promoting the cross-linking and curing of silicone polymers. atamanchemicals.com The curing of silicone, also known as vulcanization, is the process of cross-linking the polymer chains to create a stable network, transforming the material from a liquid or plastic state to a solid elastomer. uni-wuppertal.de

Silicone curing can occur through several mechanisms, including addition cure and condensation cure, both of which often require a catalyst. uni-wuppertal.de While platinum and tin compounds are common catalysts for these respective systems, potassium salts like potassium octoate also play a role in catalyzing polymerization and curing reactions in the production of various silicone products. atamanchemicals.comuni-wuppertal.de This catalytic action ensures optimal product performance and consistency. atamanchemicals.com The formulation of silicone adhesives and sealants includes a catalyst as a key ingredient to control the curing process. atamanchemicals.comnist.gov

Curing Agent in Unsaturated Polyester Resins (UPR)

General Polymerization Reactions

This compound serves as a critical catalyst, particularly in the production of polyurethanes (PU) and polyisocyanurate (PIR) foams. atamanchemicals.comvulcanchem.com In these applications, it primarily functions as a trimerization catalyst, promoting the reaction of excess isocyanate groups to form stable isocyanurate rings. google.comumicore.com This process creates additional cross-linking within the polymer matrix, resulting in enhanced structural integrity and durability, which is essential for manufacturing high-performance insulation and furniture components. vulcanchem.comumicore.com

The compound is often used in solution with solvents like diethylene glycol. atamankimya.comumicore.com In the manufacturing of unsaturated polyester resins (UPR) and gelcoats, this compound is employed as a co-catalyst to enhance the performance of cobalt-based accelerators (cobalt soap catalysis). atamankimya.comszkimya.comulprospector.com This synergistic action helps to reduce the required amount of cobalt, leading to a lighter-colored final polyester resin product. atamankimya.comulprospector.com Its ability to modulate reaction kinetics ensures uniform polymerization, a critical factor for producing materials with consistent properties. vulcanchem.com

Table 1: Applications of this compound in Polymerization

| Polymer System | Role of this compound | Key Benefits |

|---|---|---|

| Polyisocyanurate (PIR) Foams | Primary Trimerization Catalyst | Creates a highly cross-linked foam structure, resulting in strong and durable insulation. google.comumicore.com |

| Polyurethane (PU) Systems | Catalyst / Co-catalyst | Accelerates curing reactions, controls polymerization rates, and improves final product quality. atamanchemicals.comvulcanchem.comatamanchemicals.com |

| Unsaturated Polyester Resins (UPR) | Co-catalyst with Cobalt Accelerators | Boosts cobalt performance, reduces discoloration in the final resin. atamankimya.comszkimya.comulprospector.com |

Transesterification and Esterification Catalysis

This compound and related potassium salts demonstrate significant catalytic activity in both transesterification and esterification reactions. These processes are fundamental in chemical synthesis for producing esters, biofuels, and other valuable intermediates.

The catalytic deoxygenation of fatty acid esters like methyl octanoate is a key process for producing biofuels and valuable chemicals from biomass. Research has shown that potassium, as a promoter or component of a catalyst system, plays a role in these reactions. For instance, the addition of potassium to platinum-tin (PtSn) catalysts supported on silica (B1680970) (PtSnK/SiO₂) was found to create an effective system for the deoxygenation of triglycerides and methyl esters into olefins. analis.com.myacs.org Similarly, the presence of potassium over iridium-containing catalysts has been noted in the deoxygenation of methyl octanoate. academictree.org

In the deoxygenation of methyl octanoate over a CsNaX zeolite catalyst, the presence of a polarizable alkali metal cation was found to be significant for activity. researchgate.net The decomposition of methyl octanoate on the catalyst surface leads to an octanoate-like species, which then breaks down into primary products like heptenes and hexenes. researchgate.net The use of a NiMoK/TS-1 catalyst, where potassium is doped onto the support, has also been investigated for the conversion of fatty acid methyl esters, showing that the presence of the base metal can influence product selectivity. acs.org

Table 2: Catalyst Systems Involving Potassium for Methyl Octanoate Deoxygenation

| Catalyst System | Support | Key Findings |

|---|---|---|

| PtSnK | Silica (SiO₂) | Effective for deoxygenation of methyl esters to olefins. analis.com.myacs.org |

| NiMoK | TS-1 (Titanium Silicalite-1) | Potassium doping decreased conversion but increased selectivity towards C15 olefinic products from larger esters. acs.org |

| Ir-K | Not specified | Potassium addition noted in deoxygenation studies. academictree.org |

| CsNaX | Zeolite | The presence of a polarizable cation (like Cs or K) is important for catalytic activity. researchgate.net |

The synthesis of specialty esters such as isopropyl octanoate, used in cosmetics and other formulations, can be achieved through the esterification of octanoic acid with isopropanol. scielo.br Research into novel catalysts has explored layered metal carboxylates. A study reported the synthesis of dipotassium (B57713) tetrakis-(octanoate-o)-zinc(II) (K₂[Zn(C₈H₁₅O₂)₄]), which was tested for its catalytic activity in producing isopropyl octanoate. researchgate.net

In this investigation, high conversion rates were achieved under specific conditions. The study found that upon completion of the reaction, the layered catalyst was converted in situ into zinc octanoate, which was the active catalytic species. researchgate.net

Table 3: Catalytic Synthesis of Isopropyl Octanoate

| Catalyst | Substrates | Temperature | Molar Ratio (Alcohol:Acid) | Conversion |

|---|

| Dipotassium tetrakis-(octanoate-o)-zinc(II) | Octanoic Acid, Isopropanol | 155°C | 8:1 | High conversion observed. researchgate.net |

Enzymatic processes offer a green and highly selective alternative to chemical catalysis for producing specialty esters. Lipases are commonly used for the esterification of fatty acids like octanoic acid with various alcohols to create high-value products. mdpi.com For example, thymol (B1683141) octanoate, a hybrid molecule with potential biological activity, has been synthesized by the enzymatic esterification of thymol and octanoic acid in a solvent-free system. mdpi.comresearchgate.net Among several enzymes tested, Candida antarctica lipase (B570770) B (CALB) was found to be the most active biocatalyst for this specific reaction. mdpi.com

In other research, the lipase-catalyzed biosynthesis of isoamyl octanoate was conducted in a potassium phosphate (B84403) buffer system, highlighting the role of potassium salts in maintaining optimal pH and conditions for enzymatic activity. semanticscholar.org The production of specialty fats like 1,3-dipalmitoylglycerol and 1,3-distearoylglycerol has also been achieved through the enzymatic esterification of glycerol (B35011) with the corresponding fatty acids, demonstrating the versatility of this approach for creating structured lipids. nih.gov

Table 4: Enzymatic Synthesis of Specialty Octanoate Esters

| Specialty Ester | Enzyme | Substrates | Key Finding |

|---|---|---|---|

| Thymol Octanoate | Candida antarctica Lipase B (CALB) | Thymol, Octanoic Acid | High thymol conversion (≈94%) achieved in a solvent-free system. mdpi.comresearchgate.net |

| Isoamyl Octanoate | Lipase AYS, Palatase, Picc A | Isoamyl alcohol, Trioctanoin or Octanoic Acid | Synthesis performed in a potassium phosphate buffer; Lipase AYS was most active. semanticscholar.org |

Synthesis of Isopropyl Octanoate and Related Esters

Elucidation of Catalytic Mechanisms

Understanding the mechanism by which this compound and related carboxylates function as catalysts is essential for optimizing their performance and designing new catalytic systems.

The catalytic activity of metal carboxylates, including this compound, is strongly linked to two key properties: basicity and coordination ability. alfa-chemistry.comresearchgate.net In the glycolysis of polyurethanes, a proposed mechanism involves the formation of a metal alkoxide, which then coordinates with and inserts into the urethane group. alfa-chemistry.comresearchgate.net The basicity of the carboxylate anion (octanoate) influences the formation and reactivity of this intermediate.

The basicity of the catalyst system is a critical factor. In some reactions, a base is essential for activating the catalyst or participating directly in the rate-limiting step. For instance, in certain water oxidation reactions catalyzed by ruthenium-carboxylate complexes, added buffer bases accelerate the process through a concerted atom-proton transfer (APT) pathway, where the basicity of the proton acceptor is crucial. nih.gov Similarly, in Lewis acid catalysis, the interaction between the catalyst's Lewis acid site and the carbonyl group of a substrate can be influenced by the presence of a base, which can enhance the electrophilicity of the carbonyl group and increase its reactivity toward a nucleophile. d-nb.info The coordination ability of the metal cation (K⁺) also plays a role in stabilizing intermediates and facilitating the catalytic cycle. alfa-chemistry.comresearchgate.net

Formation of Metal Alkoxides and Coordinated Insertion in Glycolysis

This compound is recognized for its catalytic activity, particularly in the glycolysis of flexible polyurethane foams, a process aimed at chemical recycling. alfa-chemistry.com The mechanism of polyurethane glycolysis catalyzed by octoate salts involves several key steps. It begins with the formation of metal alkoxides, followed by the coordinated insertion of these alkoxides into the carbamate (B1207046) groups of the polyurethane. The final step is the transfer from the recovered polyols to a glycol, such as diethylene glycol. alfa-chemistry.com

Studies investigating novel catalysts, including various metal octoates like this compound, have highlighted that the catalytic activities of these carboxylates are dependent on their basicity and coordination ability. alfa-chemistry.com In the context of polyurethane recycling, glycolysis is a transesterification reaction. alfa-chemistry.com Research has shown that octoate salts of alkali metals, such as potassium, are active catalysts for this process. researchgate.net In comparison with other catalysts, stannous octoate has been identified as a particularly effective catalyst for glycolysis with diethylene glycol. researchgate.net

Interaction with Unsaturated Fatty Acids in Drying Processes

This compound serves as a drying agent in alkyd-based paints and coatings, where it accelerates oxidative crosslinking. vulcanchem.com This interaction with unsaturated fatty acids in oil-based formulations helps to reduce curing times and enhance the hardness of the resulting film. vulcanchem.com The compound can also be used to prevent rancidity in oils derived from unsaturated fatty acids. atamanchemicals.comatamanchemicals.com

Promotion of Polymer Cross-linking via Functional Group Reactions

This compound is a versatile catalyst that promotes cross-linking in various polymer systems. atamankimya.com It is particularly effective in the production of polyurethanes, where it catalyzes the reaction between isocyanates and polyols. vulcanchem.comatamanchemicals.com This catalytic action facilitates the formation of flexible foams and elastomers, ensuring uniform polymerization. vulcanchem.com

In the manufacturing of polyisocyanurate (PIR) foams, this compound acts as a trimerization catalyst. umicore.comgoogle.com It promotes the reaction of excess isocyanate groups to form isocyanurate rings, which leads to additional cross-linking of the polymer. google.com This process results in a highly cross-linked foam structure, contributing to the strength and durability of the final insulation product. umicore.comatamanchemicals.com this compound is also utilized as a cross-linking agent during the vulcanization process in the rubber industry, where it helps to strengthen rubber compounds. indiamart.com

Comparative Mechanistic Studies with Other Metal Octanoates

The catalytic activity of metal octanoates varies significantly depending on the metal ion. Research comparing different octoate salts has provided insights into their mechanistic differences.

In the glycolysis of polyurethane foams, a study of various alkali metal, alkaline earth metal, and transition metal octoates revealed differing catalytic activities based on the metal's basicity and coordination ability. alfa-chemistry.com Among the octoates studied, lithium and stannous octoates showed particularly high catalytic activity, leading to high-quality recovered polyol and fast decomposition rates. researchgate.net In the production of polyurethane foams, tin octoate is a well-known gelling catalyst that acts via a complex transition state. google.com The use of tin neodecanoate has been shown to have surprisingly high activity compared to tin octoate, even at a lower tin content. google.comjustia.com

In the context of ring-opening polymerization (ROP) of cyclic esters, metal alkoxides are common initiators. researchgate.net The mechanism involves the coordination of the monomer to the metal and insertion into the metal-oxygen bond. researchgate.netunime.it Tin(II) octoate (Sn(Oct)₂) is a widely used catalyst for this type of polymerization. researchgate.netunime.it

The table below offers a comparative overview of the catalytic applications of this compound and other metal octanoates.

| Metal Octanoate | Primary Catalytic Application | Mechanistic Aspect |

| This compound | Polyurethane/Polyisocyanurate (PIR) foam production, co-drier in coatings. vulcanchem.comumicore.comgoogle.com | Acts as a trimerization catalyst in PIR foams and promotes oxidative cross-linking in coatings. vulcanchem.comgoogle.com |

| Stannous Octoate | Polyurethane foam production, ring-opening polymerization (ROP). google.comresearchgate.net | Functions as a gelling catalyst in polyurethane synthesis and initiates ROP of cyclic esters. google.comresearchgate.net |

| Lithium Octoate | Polyurethane glycolysis. researchgate.net | Exhibits high catalytic activity in the transesterification of polyurethane. researchgate.net |

| Cobalt Octoate | Primary drier in coatings. atamanchemicals.comatamankimya.com | Catalyzes the decomposition of hydroperoxides in oxidative drying. researchgate.net |

| Zirconium Octoate | Drier in coatings. dergipark.org.tr | Used in conjunction with other driers to improve film hardness. dergipark.org.tr |

Catalyst Design and Optimization

Structure-Activity Relationships in Octanoate Catalysts

The catalytic performance of octanoate catalysts is intrinsically linked to their molecular structure, primarily the nature of the metal cation and, to a lesser extent, the carboxylate ligand.

The Metal Cation : The identity of the metal is the most critical factor determining the catalytic activity. For instance, in the formation of polyisocyanurate (PIR) foams, potassium salts like potassium octoate are highly effective trimerization catalysts. researchgate.net In contrast, for ring-opening polymerization of lactide, tin(II) octoate is a preferred catalyst. rsc.org The catalytic activity of metal octoates in polyurethane glycolysis is influenced by the metal's basicity and coordination ability. alfa-chemistry.com For example, the synergistic effect between nickel and cobalt in certain catalytic reactions demonstrates how the electronic structure of the metals plays a crucial role. nih.gov

The Carboxylate Ligand : While the metal center is primary, the octanoate ligand also influences the catalyst's properties. Different isomers of octanoic acid, such as 2-ethylhexanoic acid, are commonly used. google.com The structure of the carboxylate can affect the catalyst's solubility and stability. For example, tin neodecanoate has shown higher activity in polyurethane foaming compared to tin octoate. google.com This suggests that the structure of the carboxylate ligand can modulate the catalyst's performance.

Impact of Catalyst Concentration and Reaction Conditions

The efficiency of a catalytic process involving this compound is significantly affected by the catalyst concentration and the reaction conditions, such as temperature and the nature of the solvent.

Catalyst Concentration : Increasing the catalyst concentration generally leads to an increased reaction rate, but there is often an optimal level. In the glycolysis of polyurethane, the amount of byproducts can increase almost linearly with the catalyst content. researchgate.net For the steam gasification of biofuels, an increase in potassium concentration from 0.1 M to 0.5 M enhanced reactivity, but a higher concentration of 1.5 M had a negative effect. mdpi.com In the production of polyisocyanurate foams, adjusting the catalyst concentration can favor the trimerization of isocyanates, which improves the fire behavior of the resulting foam. researchgate.net One study found that the highest formation of isocyanurate rings was achieved with 5 pphp (B163765) of a potassium acetate catalyst. researchgate.net

Reaction Temperature : Temperature is a critical parameter. For the glycolysis of polyurethane foam, a temperature of 190°C was found to be the most suitable for polyol recovery. scielo.org.co Lower temperatures resulted in incomplete reaction and the formation of undesirable byproducts, while higher temperatures could promote side reactions and evaporation of the desired polyol. scielo.org.co In phase-transfer catalysis reactions, the rate constant increases with temperature, but this can also increase the rate of catalyst degradation. acs.org

Solvent/Medium : The solvent plays a crucial role in catalyst activity. This compound is soluble in polar solvents like water and alcohol. atamankimya.com In some applications, it is diluted in diethylene glycol (DEG). umicore.comatamanchemicals.com The choice of solvent can affect the solubility of the catalyst-reactant complex and, consequently, the reaction kinetics. For phase-transfer catalysis in supercritical CO2, the catalyst-salt complex had limited solubility, which influenced the reaction order. acs.org

The following table summarizes the general influence of these parameters on reactions catalyzed by this compound.

| Parameter | General Effect on Reaction Rate | Noteworthy Considerations |

| Catalyst Concentration | Increases up to an optimal point. researchgate.netmdpi.com | Excess catalyst can lead to side reactions or have adverse effects. researchgate.netmdpi.com |

| Temperature | Increases with temperature, but an optimum often exists. scielo.org.coacs.org | High temperatures can cause catalyst degradation or unwanted side reactions. scielo.org.coacs.org |

| Solvent/Medium | Dependent on the polarity and solubility of reactants and catalyst. atamankimya.comacs.org | The solvent can influence reaction kinetics and catalyst stability. acs.org |

Interactions, Self Assembly, and Solution Behavior

Micellization and Critical Micelle Concentration (CMC) Studies

The self-assembly of potassium octanoate (B1194180) molecules into micelles is a fundamental characteristic of its behavior in aqueous solutions. This process is driven by the hydrophobic interactions of the alkyl chains and the electrostatic interactions of the carboxylate head groups.

In aqueous environments, potassium octanoate molecules arrange themselves to minimize the contact between their hydrophobic alkyl chains and water molecules. This leads to the formation of "normal" micelles, where the hydrocarbon tails form a core and the polar carboxylate head groups are oriented outwards, interacting with the surrounding water. cdnsciencepub.com This aggregation typically occurs above a specific concentration known as the critical micelle concentration (CMC). lu.se

The micellization process for this compound is distinct from that of long-chain surfactants. Due to its shorter alkyl chain (eight carbon atoms), it tends to form smaller aggregates. cdnsciencepub.com Studies have shown that the micelles of this compound are less stable than those formed by surfactants with longer chains, which is attributed to weaker interactions among the smaller hydrocarbon cores. cdnsciencepub.com The carboxylate head groups are capable of forming hydrogen bonds with water molecules and are likely to remain significantly hydrated even after forming micelles. nih.gov This high degree of hydration influences the interactions with counterions, making them less pronounced compared to other ionic surfactants like alkyl sulfates. nih.gov

The critical micelle concentration (CMC) is a key parameter that defines the onset of micelle formation. Various experimental techniques are employed to determine the CMC of this compound, with results showing some variation depending on the method and conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying micellization. By monitoring the chemical shifts of proton (¹H) and carbon-13 (¹³C) nuclei as a function of surfactant concentration, a distinct change is observed at the CMC. cdnsciencepub.comcdnsciencepub.com For instance, the vicinal splitting values of the α-CH₂ multiplet in the proton NMR spectrum increase from approximately 7 Hz in the monomeric state to about 8 Hz in the micellar state. cdnsciencepub.com

Conductivity measurements also reveal the CMC. A plot of specific conductivity against concentration typically shows two linear regions with different slopes, the intersection of which corresponds to the CMC. rsc.org Other methods include isothermal titration calorimetry (ITC), which measures the heat changes associated with micelle formation. nih.gov

Reported CMC values for this compound in aqueous solutions vary. For example, at around 30°C, the CMC is approximately 0.30 m (molality). cdnsciencepub.commendeley.com Some studies have also indicated the presence of a second CMC at a higher concentration, around 1.0 m at approximately 30°C. cdnsciencepub.commendeley.com

The micellization of this compound is significantly influenced by temperature. The critical micelle concentration (CMC) exhibits a non-monotonic relationship with temperature. Studies have shown that the CMC of this compound in deuterium (B1214612) oxide has a minimum value in the range of approximately 30-50°C, with a CMC between 0.30 and 0.35 m. cdnsciencepub.comcdnsciencepub.commendeley.com As the temperature increases beyond this range, the CMC also increases, reaching about 0.50 m at around 120°C and approximately 0.52 m at 123°C. cdnsciencepub.comcdnsciencepub.commendeley.com This parabolic or quadratic variation of the CMC with temperature is a characteristic behavior for many ionic surfactants. cdnsciencepub.com

The heat of micellization (ΔHM), which is the enthalpy change associated with the formation of micelles, also varies with temperature. Calorimetric measurements have been used to estimate ΔHM for this compound solutions. rsc.orgresearchgate.net The first step of the micellization process has been found to be endothermic and driven by entropy across a studied temperature range. nih.gov

| Temperature (°C) | CMC (molality, m) |

|---|---|

| ~30 | ~0.30 |

| 30-50 | 0.30-0.35 (minimum) |

| 86 | ~0.40 |

| ~120 | ~0.50 |

| 123 | ~0.52 |

This table presents data on the critical micelle concentration of this compound in deuterium oxide at different temperatures, as determined by nuclear magnetic resonance spectroscopy. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.commendeley.com

The aggregation number, which is the average number of surfactant molecules in a micelle, is a crucial parameter in characterizing micellar solutions. For surfactants with short alkyl chains like this compound, the micelles formed are generally small. cdnsciencepub.com

Several factors can influence the aggregation number of this compound micelles. The length of the alkyl chain is a primary determinant; shorter chains lead to smaller aggregation numbers. lu.se The nature of the counterion also plays a role. While the Gibbs free energy of micellization appears to be almost independent of the counterion for carboxylate surfactants, the specific interactions can still affect the micellar structure. nih.gov

The concentration of the surfactant itself can influence the size and shape of the micelles. At concentrations just above the CMC, small, spherical micelles are typically formed. As the concentration increases, there can be a transition to larger, non-spherical structures.

At elevated temperatures, the stability of micelles decreases, and a phenomenon known as demicellization can occur. Demicellization is the process where micelles break down into monomers and smaller aggregates. cdnsciencepub.com For this compound in deuterium oxide, studies have estimated the demicellization temperature to be in the range of approximately 115–227°C at concentrations near the CMC. cdnsciencepub.comcdnsciencepub.com

The binding energy of small micelles, such as those formed by this compound, is lower than that of larger micelles, making them more susceptible to demicellization at lower temperatures. cdnsciencepub.com As the temperature rises, the increased thermal energy overcomes the hydrophobic interactions holding the micelle together. This leads to enhanced dissociation of the micelles and a greater degree of hydration of the monomeric surfactant molecules. cdnsciencepub.com The demicellization process is characterized by a gradual decrease in the size and number of micelles until, at the demicellization temperature, monomers and dimers become the predominant species in the solution. cdnsciencepub.com

Factors Influencing Micelle Aggregation Numbers

Krafft Point Investigations

The Krafft point is another critical temperature for ionic surfactants. It is defined as the temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration (CMC). oup.com Below the Krafft point, the solubility of the surfactant is low, and it exists as a hydrated solid. Above the Krafft point, the solubility increases sharply, and the surfactant molecules can form micelles. oup.com The Krafft point can be considered the melting point of the hydrated solid surfactant. oup.comoup.com

For this compound, like other fatty acid salts, the formation of normal micelles occurs above its Krafft point. cdnsciencepub.com The presence of added salts can influence the Krafft point. The addition of a salt with a common ion typically raises the Krafft point. oup.comoup.com This is because the salt decreases the CMC while also decreasing the solubility of the single surfactant ions, shifting the intersection of the solubility and CMC curves to a higher temperature. oup.comoup.com

Relation to Solubilities and Micelle Formation

This compound, as a salt of a medium-chain fatty acid, exhibits characteristic behavior in aqueous solutions related to its amphiphilic nature. The molecule consists of a hydrophilic carboxylate head and a hydrophobic eight-carbon hydrocarbon tail. This dual nature governs its solubility and its tendency to self-assemble into micelles.

Below a certain temperature, known as the Krafft point, the solubility of ionic surfactants like this compound is quite low. Above the Krafft point, solubility increases dramatically. oup.com This sharp increase is associated with the formation of micelles, which are aggregates of surfactant molecules. In these structures, the hydrophobic tails cluster together to minimize contact with water, while the hydrophilic heads remain exposed to the aqueous environment. acs.orgresearchgate.net The concentration at which micelles begin to form is called the critical micelle concentration (CMC). The formation of micelles is a dynamic equilibrium between individual molecules (monomers) and the aggregated micelles. rsc.org

Table 1: Physicochemical Properties of this compound in Aqueous Solution

| Property | Description | Value/Observation | Source(s) |

| Solubility | The ability to dissolve in a solvent, in this case, water. It is significantly temperature-dependent. | Soluble in water. guidechem.com Solubility increases sharply above the Krafft point. oup.com | oup.comguidechem.com |

| Critical Micelle Concentration (CMC) | The concentration of surfactants above which micelles form and all additional surfactants added to the system go to micelles. | A "critical concentration for micelles" exists, marking an abrupt change in solution properties. rsc.org | rsc.org |

| Micelle Formation | The self-assembly of surfactant monomers into aggregates in an aqueous solution. | Driven by hydrophobic interactions of the hydrocarbon tails. acs.org The process is a dynamic equilibrium between monomers and micelles. rsc.org | acs.orgrsc.org |

| Krafft Point | The temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration. | Below this temperature, solubility is low; above it, solubility increases rapidly due to micelle formation. oup.comnih.gov | oup.comnih.gov |

Elevation by Added Salts

The addition of salts to an aqueous solution of this compound has a significant effect on its solubility and micelle formation, particularly on the Krafft point. The Krafft point is effectively the melting point of the hydrated solid surfactant, and its temperature determines the transition to the micellar solution. oup.comoup.com

When an electrolyte with a common ion (in this case, a potassium salt) is added, it influences the equilibrium in two primary ways:

Decreased Solubility Below the Krafft Point : The solubility of the solid ionic surfactant below the Krafft point is governed by the solubility product principle. Adding a salt with a common cation (K⁺) increases the concentration of the gegenion (the counter-ion to the surfactant anion). This shifts the equilibrium towards the solid phase, decreasing the monomer solubility. The solubility decreases in approximate inverse proportion to the total concentration of the gegenion. oup.comoup.com

Decreased Critical Micelle Concentration (CMC) : The added salt also affects the CMC. The electrolyte shields the electrostatic repulsion between the ionic head groups of the surfactant molecules in the micelle. This makes it easier for micelles to form, thus lowering the CMC. The CMC decreases, but to a lesser extent than the monomer solubility, often found to be inversely proportional to the ~0.6th power of the gegenion concentration. oup.comoup.com

Because the monomer solubility curve decreases more steeply than the CMC curve with the addition of salt, their intersection point—the Krafft point—is shifted to a higher temperature. oup.comoup.com This phenomenon is known as the "salting out" effect, where the salt reduces the surfactant's solubility. nih.gov The elevation of the Krafft point by added salts is a key principle for controlling the solubility of ionic surfactants. oup.com This contrasts with the effect of adding substances like alcohols, which can form mixed micelles and typically depress the Krafft point. oup.com

Table 2: Effect of Added Salts on this compound Solution Properties

| Parameter | Effect of Added Salt | Mechanism | Source(s) |

| Monomer Solubility | Decreases | Common ion effect, shifting equilibrium toward the solid surfactant as per the solubility product principle. oup.comoup.com | oup.comoup.com |

| Critical Micelle Concentration (CMC) | Decreases | Salt ions shield electrostatic repulsion between surfactant head groups, facilitating micelle formation at a lower concentration. oup.comoup.com | oup.comoup.com |

| Krafft Point | Elevates (shifts to a higher temperature) | The intersection of the monomer solubility curve and the CMC curve shifts upward as monomer solubility decreases more significantly than the CMC. oup.comoup.com | oup.comoup.com |

Hydrophobic and Electrostatic Interactions in Aqueous Media

The behavior of this compound in water is dominated by the interplay of hydrophobic and electrostatic forces. rsc.org The octanoate anion possesses a negatively charged carboxylate head group, which is hydrophilic and seeks interaction with polar water molecules, and a nonpolar hydrocarbon tail, which is hydrophobic and repels water. cymitquimica.com

Hydrophobic Interactions : In an aqueous environment, the hydrophobic tails of the octanoate ions disrupt the hydrogen-bonding network of water. To minimize this disruption and achieve a more energetically favorable state, the hydrophobic tails tend to aggregate. This hydrophobic effect is the primary driving force for processes like the formation of micelles and the adsorption of surfactant molecules at interfaces, such as the air-water or oil-water interface. acs.orgrsc.org This self-assembly sequesters the hydrocarbon chains away from the water, reducing the thermodynamically unfavorable contact area. acs.org

Electrostatic Interactions : The negatively charged carboxylate head groups engage in electrostatic interactions. In bulk solution, these head groups repel each other, which opposes the aggregation of monomers into micelles. nih.gov However, they also interact favorably with the potassium counter-ions (K⁺) and the partial positive charges on water molecules. The balance between the attractive hydrophobic forces and the repulsive electrostatic forces determines the size, shape, and stability of the resulting micelles. rsc.org The presence of electrolytes in the solution can screen these electrostatic repulsions, thereby promoting aggregation. nih.gov

These fundamental interactions also govern how this compound interacts with other materials in an aqueous medium. For instance, its adsorption onto surfaces can be driven by a combination of electrostatic attraction to a positively charged surface and hydrophobic interactions that remove the hydrocarbon tail from the water. researchgate.net The formation of a hydrophobic microenvironment at an electrode-electrolyte interface, for example, can be engineered to enhance the mass transfer of hydrophobic molecules. acs.org

Polymer-Potassium Octanoate Interactions

This compound is utilized in various polymer systems where it plays crucial roles as a stabilizer, cross-linking agent, and catalyst, particularly in the production of foams and resins.

Stabilizing Effects in Polymer Production

This compound serves as a heat stabilizer for certain plastic products. atamankimya.com In the production of polymers like polyvinyl chloride (PVC), it can be used as a stabilizer. guidechem.com Heat stabilizers are essential additives that prevent the thermal degradation of the polymer during high-temperature processing. They work by neutralizing acidic byproducts, such as hydrogen chloride in the case of PVC, that can catalyze further degradation of the polymer chains.

Role in Cross-linking of Polymer Chains

This compound functions as a cross-linking agent for macromolecular materials. atamankimya.comatamanchemicals.com Cross-linking is the process of forming chemical bonds that link one polymer chain to another. This process transforms a collection of individual polymer chains into a single, three-dimensional network, which generally enhances the material's mechanical strength, thermal stability, and chemical resistance. This compound promotes the cross-linking and cure process, leading to a more robust final polymer structure. atamankimya.comatamanchemicals.com This action is particularly noted in the curing of adhesives, where it helps form a strong and durable bond by linking polymer chains together. guidechem.com

Impact on Polymer Foams and Resins

This compound is widely used as a catalyst in the production of polyurethane (PU) and polyisocyanurate (PIR) foams and resins. atamanchemicals.comresearchgate.net Its primary role is to catalyze the trimerization of isocyanates to form isocyanurate rings, which are highly stable structures that impart enhanced thermal stability and fire resistance to the resulting foam. researchgate.net

Key impacts include:

Catalysis : It acts as a highly effective catalyst for the polymerization and trimerization reactions. atamanchemicals.comresearchgate.net In unsaturated polyester (B1180765) resins, it can be used as a co-catalyst to boost the performance of cobalt-based accelerators. atamanchemicals.com

Curing and Demolding : It offers strong catalytic properties that reduce the 'demolding' time in foam production by accelerating the curing process. atamanchemicals.com

Structural Improvement : In PIR rigid foams, the use of this compound as a catalyst can improve the isotropy of the foam. This leads to better dimensional stability and higher compressive strength in the final product. atamanchemicals.com It helps create a highly cross-linked polyisocyanurate foam structure, resulting in strong and durable insulation products. atamankimya.com

Table 3: Role of this compound in Polymer Foams and Resins

| Application | Function | Effect on Final Product | Source(s) |

| Polyisocyanurate (PIR) Foams | Trimerization Catalyst | Promotes the formation of stable isocyanurate rings, enhancing thermal stability and fire performance. atamanchemicals.comresearchgate.net | atamanchemicals.comresearchgate.net |

| Polyurethane (PU) Systems | Catalyst | Reduces demolding time by accelerating the cure process. atamanchemicals.com | atamanchemicals.com |

| Unsaturated Polyester Resins | Co-catalyst / Promoter | Boosts the performance of cobalt accelerators and can reduce the discoloration caused by cobalt. atamanchemicals.com | atamanchemicals.com |

| General Polymer Foams | Catalyst / Cross-linking Agent | Improves foam isotropy, leading to enhanced dimensional stability and compressive strength. atamanchemicals.com | atamanchemicals.com |

Surface Chemistry and Adsorption Phenomena

The behavior of this compound at various interfaces is governed by its amphiphilic nature, possessing a hydrophilic carboxylate head group and a hydrophobic octyl tail. This structure dictates its role in surface modification, corrosion inhibition, and interactions within complex fluid systems.

This compound and related alkali metal octanoates are recognized for their ability to form protective, water-repellent films on metal substrates. This phenomenon is a direct result of the molecule's structure. When introduced into an aqueous environment containing a metal, the octanoate anions adsorb onto the surface. The hydrophilic carboxylate head group interacts with the metal, while the hydrophobic eight-carbon alkyl chains orient themselves away from the metal surface, creating a densely packed, nonpolar layer. researchgate.netmdpi.com

This self-assembled monolayer acts as a physical barrier, effectively isolating the metal from the surrounding corrosive environment. researchgate.net The formation of this hydrophobic film significantly reduces the wettability of the surface, repelling water and dissolved corrosive species. This property is leveraged in the formulation of protective coatings for metals, where this compound contributes to a durable and long-lasting protective layer. atamanchemicals.com The primary function of this film is to prevent the transport of electrons, water, and oxygen to the metal surface, which are necessary components for the corrosion process to occur. mdpi.com

Table 1: Characteristics of Hydrophobic Films Formed by Octanoates on Metal Surfaces

| Feature | Description | Implication |

|---|---|---|

| Mechanism | Self-assembly of octanoate anions on the metal surface. | Forms an organized, dense molecular layer. |

| Orientation | Hydrophilic head groups bond to the metal; hydrophobic tails project outwards. | Creates a nonpolar, water-repellent surface. researchgate.net |

| Primary Function | Acts as a physical barrier between the metal and the corrosive environment. | Prevents contact with water and corrosive agents. researchgate.netmdpi.com |

| Application | Used as an additive in industrial coatings and corrosion inhibitors. | Enhances the durability and protective qualities of coatings. atamanchemicals.com |

The efficacy of this compound as a corrosion inhibitor is fundamentally linked to its adsorption characteristics on the metal surface. Organic inhibitors function by adsorbing onto the metal/electrolyte interface, a process that can be physical (physisorption), chemical (chemisorption), or a combination of both. mdpi.com The nature of this interaction can be inferred from thermodynamic parameters such as the Gibbs free energy of adsorption (ΔG°ads). Values of ΔG°ads around -20 kJ/mol are indicative of physisorption, involving electrostatic interactions, while values of -40 kJ/mol or more negative suggest chemisorption, which involves charge sharing or transfer between the inhibitor molecules and the metal surface. mdpi.com